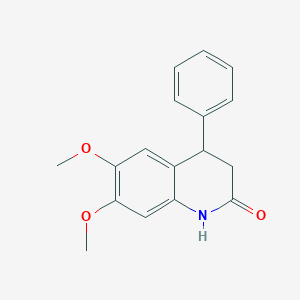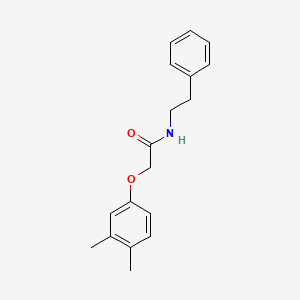
6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-DIMETHOXY-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone is 283.12084340 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Derivatization Reagent
"6,7-Dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" and its derivatives have been investigated as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. These compounds react with fatty acids to produce fluorescent esters, allowing for the sensitive detection of these acids. This application demonstrates the compound's utility in analytical chemistry for the detection and quantification of various substances (Yamaguchi et al., 1985).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" as a precursor or a key intermediate. For example, studies have involved the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and related compounds, showcasing the chemical versatility and potential of this compound in creating new molecules with possible therapeutic applications (Hassan et al., 2017).
Antioxidant Properties
Some derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for their antioxidant activities. These studies have identified specific derivatives with higher antioxidant activities than standard antioxidants, suggesting potential applications in protecting against oxidative stress-related damage (Hassan et al., 2017).
Cytotoxicity and Inhibition of Tubulin Polymerization
Research into the cytotoxicity and inhibition of tubulin polymerization by derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" has revealed significant activities against human tumor cell lines. These findings indicate the potential of these compounds in the development of anticancer drugs, demonstrating the ability to disrupt critical cellular processes in cancer cells (Hour et al., 2000).
Metal-Free Cross-Dehydrogenative Coupling
The compound has been utilized in metal-free cross-dehydrogenative coupling processes to yield 3-aminoquinoxalinones. This application highlights the compound's role in facilitating reactions under ambient conditions, contributing to the development of more sustainable and efficient chemical synthesis methods (Gupta et al., 2017).
Cardiotonic Activity
Derivatives of "6,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone" have been synthesized and evaluated for cardiotonic activity, showing potential in the treatment of heart failure. These compounds exhibit a positive inotropic effect, increasing cardiac contractility without significantly affecting heart rate, indicating their therapeutic potential in cardiovascular diseases (Alabaster et al., 1989).
特性
IUPAC Name |
6,7-dimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-13-12(11-6-4-3-5-7-11)9-17(19)18-14(13)10-16(15)21-2/h3-8,10,12H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHHPWTNUQOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)


![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5515733.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5515762.png)
![(NE)-N-[[2-[(4-bromophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine](/img/structure/B5515765.png)
